molecular formula C17H21N3O2 B2991882 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide CAS No. 1021075-61-5

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide

Cat. No.: B2991882
CAS No.: 1021075-61-5
M. Wt: 299.374
InChI Key: FDBHICAGUYIKHF-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide is a complex organic compound characterized by a pyridazine ring substituted with a phenyl group and an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and the isobutyramide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. Examples include:

  • N-(3-(6-oxo-3-methylpyridazin-1(6H)-yl)propyl)isobutyramide
  • N-(3-(6-oxo-3-ethylpyridazin-1(6H)-yl)propyl)isobutyramide

Uniqueness

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2-methyl-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(2)17(22)18-11-6-12-20-16(21)10-9-15(19-20)14-7-4-3-5-8-14/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBHICAGUYIKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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